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Compound of Interest

Compound Name: 4-(1-methyl-1H-pyrazol-4-yl)aniline

Cat. No.: B1391426

An In-depth Technical Guide to 4-(1-methyl-1H-pyrazol-4-yl)aniline: A Privileged Scaffold in
Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(1-methyl-1H-pyrazol-4-
ylaniline, a heterocyclic building block of significant interest to researchers, medicinal
chemists, and drug development professionals. We will delve into its fundamental
physicochemical properties, outline a detailed synthetic pathway with mechanistic insights, and
explore its strategic application in the design of targeted therapeutics, with a particular focus on
kinase inhibitors. This document serves as a practical resource, integrating established
scientific principles with field-proven methodologies to empower researchers in their pursuit of
novel therapeutic agents.

Introduction: The Strategic Value of the Pyrazole-
Aniline Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in
successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their
inherent ability to interact with a wide range of biological targets in a specific and high-affinity
manner. The pyrazole nucleus is a prominent member of this class.[1] Pyrazole, a five-
membered 1,2-diazole, is a core component in numerous FDA-approved drugs, including
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blockbuster kinase inhibitors used in oncology (e.g., Crizotinib, Erdafitinib) and treatments for
other conditions.[1][2]

The compound 4-(1-methyl-1H-pyrazol-4-yl)aniline combines the proven pyrazole scaffold
with an aniline moiety. This combination is particularly powerful for several reasons:

 Structural Rigidity and Vectorial Projection: The pyrazole ring is a rigid, planar structure that
acts as a stable anchor. The substituents project from it in well-defined vectors, allowing for
precise positioning of pharmacophoric features within a protein's binding site.

o Hydrogen Bonding Capabilities: The pyrazole ring contains nitrogen atoms that can act as
both hydrogen bond donors and acceptors. The aniline amine group provides an additional,
potent hydrogen bond donor site.

o Synthetic Tractability: The aniline group is a versatile chemical handle, readily undergoing a
variety of chemical transformations (e.g., amidation, sulfonylation, diazotization), which
allows for the rapid generation of diverse chemical libraries for structure-activity relationship
(SAR) studies.

This guide will focus specifically on the N-methylated, 4,4'-substituted isomer, a key
intermediate in the development of next-generation therapeutics.

Physicochemical Properties and Characterization

Accurate identification and characterization are the bedrock of reproducible scientific research.
The key properties of 4-(1-methyl-1H-pyrazol-4-yl)aniline are summarized below.
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Property Value Source(s)
Molecular Formula C10H11Ns [3B1141[5]
Molecular Weight 173.22 g/mol [3]
Monoisotopic Mass 173.0953 g/mol [4]

CAS Number 1079178-22-5 [3]

IUPAC Name :I_)(:r;:::;hyl_1H_pyra20|_4_ [5]

CN1C=C(C=N1)C2=CC=C(C=
SMILES [4][5]
C2)N

GZFXGMBBEHIBBH-
InChlKey [41[5]
UHFFFAOYSA-N

Spectroscopic Data

For unambiguous confirmation of the compound's identity and purity, a combination of
spectroscopic methods is essential. While specific spectra are dependent on experimental
conditions, the expected signatures are:

e 1H NMR: Proton NMR is crucial for confirming the substitution pattern. Key expected signals
would include a singlet for the N-methyl group, distinct signals for the pyrazole ring protons,
and a characteristic AA'BB' splitting pattern for the protons on the 1,4-disubstituted benzene
ring.

e 13C NMR: Carbon NMR will show the expected number of unique carbon environments,
confirming the overall molecular structure.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the
calculated monoisotopic mass. The primary ion observed in ESI+ mode would be the [M+H]*
adduct at m/z 174.1026.[4]

Synthesis and Purification
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The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)aniline is typically achieved through a multi-step
sequence, often culminating in the reduction of a nitro-aromatic precursor. This approach is
favored due to the wide availability of starting materials and the high efficiency of the final
reduction step.

Synthetic Workflow

A common and reliable synthetic route involves a Suzuki coupling followed by nitro group
reduction.

@-MethyI-4-(4,4,5,5-tetramethyl-1,3,2-dioxaboroIan-2-yI)-1H-pyrazoI9 1-br0mo-4-nitrobenzene)

Suzuki Coupling
(Pd catalyst, base, solvent)

C-C bond formation
A

@—(1-methyl—1H-pyrazoI—4-y|)-1—nitrobenzena

NO2 - NH:2

Y

Reduction
(e.g., Hz, Pd/C or SnCl2/HCI)

4-(1-methyl-1H-pyrazol-4-yl)aniline

Click to download full resolution via product page

Caption: Synthetic workflow for 4-(1-methyl-1H-pyrazol-4-yl)aniline.
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Detailed Experimental Protocol: Synthesis via Nitro
Reduction

This protocol describes the reduction of the nitro intermediate, which is a common final step. A
similar procedure is used for the synthesis of the parent compound 4-(1H-pyrazol-4-yl)aniline.

[6]

Objective: To synthesize 4-(1-methyl-1H-pyrazol-4-yl)aniline from 4-(1-methyl-1H-pyrazol-4-
yl)-1-nitrobenzene.

Materials:

4-(1-methyl-1H-pyrazol-4-yl)-1-nitrobenzene

Methanol (MeOH) / Dichloromethane (DCM) solvent mixture

10% Palladium on Carbon (Pd/C), wet

Hydrogen (Hz2) gas balloon or hydrogenation apparatus

Diatomaceous earth (Celite®)

Procedure:

Suspend the starting material, 4-(1-methyl-1H-pyrazol-4-yl)-1-nitrobenzene, in a suitable
solvent mixture such as MeOH/DCM.

o Carefully add the 10% Pd/C catalyst to the suspension. The amount is typically 5-10% by
weight relative to the starting material.

» Seal the reaction flask, evacuate the atmosphere under vacuum, and backfill with hydrogen
gas. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere
replaced by hydrogen.

« Stir the reaction mixture vigorously at room temperature under a positive pressure of
hydrogen (a balloon is sufficient for small-scale reactions).
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e Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely
consumed.

o Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to
remove the Pd/C catalyst. Causality Note: Pd/C is pyrophoric and must be handled with
care; filtering while wet prevents ignition.

o Wash the filter cake with additional solvent (MeOH or DCM) to recover all the product.
o Combine the filtrates and concentrate under reduced pressure to yield the crude product.

« If necessary, purify the product further by silica gel column chromatography to obtain 4-(1-
methyl-1H-pyrazol-4-yl)aniline as a solid.

Trustworthiness: This protocol is self-validating. The progress is monitored by LC-MS, ensuring
the reaction goes to completion. The final product's identity and purity must be confirmed by *H
NMR and MS analysis, comparing the results to established data.

Applications in Drug Discovery: A Case Study in
CDK2 Inhibition

The 4-(1-methyl-1H-pyrazol-4-yl)aniline scaffold is a valuable building block for creating
potent and selective kinase inhibitors. Kinases are critical enzymes that regulate a vast number
of cellular processes, and their dysregulation is a hallmark of cancer.

A prime example of this scaffold's utility is in the development of Cyclin-Dependent Kinase 2
(CDK2) inhibitors.[2] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell
cycle arrest and apoptosis in cancer cells.

Role in Kinase Inhibition

The 4-(1-methyl-1H-pyrazol-4-yl)aniline moiety often serves as the "hinge-binding" element
of a kinase inhibitor. The ATP-binding pocket of most kinases has a "hinge region" that forms
key hydrogen bonds with the adenine base of ATP. An effective inhibitor must mimic this
interaction.
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Caption: Interaction of the scaffold with the CDK2 kinase hinge region.

The aniline NHz group and a pyrazole nitrogen atom can form critical hydrogen bonds with the
backbone of the kinase hinge region, effectively anchoring the inhibitor in the ATP pocket. The
rest of the inhibitor molecule can then be elaborated to occupy other regions of the binding site
to enhance potency and selectivity. Researchers have successfully used this scaffold to design
CDK?2 inhibitors with single-digit nanomolar potency by replacing a phenylsulfonamide moiety
with pyrazole-derived groups.[2]

Experimental Protocols for Biological Evaluation

To assess the efficacy of a potential drug candidate derived from this scaffold, a robust
biological assay is required.

Protocol: In Vitro CDK2/Cyclin E Kinase Inhibition Assay

This protocol provides a framework for measuring the potency (ICso) of a compound against
the CDK2 enzyme.

Objective: To determine the concentration of an inhibitor that reduces the activity of the
CDK2/Cyclin E enzyme by 50%.

Materials:
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e Recombinant human CDK2/Cyclin E enzyme

¢ Kinase substrate (e.g., Histone H1)

o Adenosine-5'-triphosphate (ATP), radiolabeled [y-32P]JATP or fluorescent equivalent
e Test compound (inhibitor) dissolved in DMSO

 Kinase reaction buffer

e Phosphocellulose paper and wash buffers (for radiolabel assay)

 Scintillation counter or fluorescence plate reader

Procedure:

e Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical
starting concentration might be 10 mM, diluted down to the nanomolar range.

e Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the substrate (Histone
H1), and the CDK2/Cyclin E enzyme.

« Inhibitor Addition: Add a small volume of the diluted test compound to each well. Include "no
inhibitor" (DMSO only) controls for 100% enzyme activity and "no enzyme" controls for
background.

o Reaction Initiation: Start the kinase reaction by adding ATP (spiked with [y-32P]ATP).
Causality Note: The ATP concentration should be near its Km value for the enzyme to ensure
competitive inhibitors can be accurately assessed.

 Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.qg.,
30 minutes) during which the enzyme phosphorylates the substrate.

e Reaction Termination: Stop the reaction by adding a strong acid or chelating agent (e.g.,
EDTA).

 Signal Detection:
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o Radiometric: Spot the reaction mixture onto phosphocellulose paper. Wash extensively to
remove unincorporated [y-32P]ATP. Measure the remaining radioactivity (representing
phosphorylated substrate) on the paper using a scintillation counter.

o Fluorescence-based: Use a commercially available kit that measures ATP consumption or
ADP production via a coupled enzymatic reaction that produces a fluorescent signal. Read
the plate on a fluorescence reader.

» Data Analysis: Plot the remaining enzyme activity against the logarithm of the inhibitor
concentration. Fit the data to a dose-response curve to calculate the ICso value.

Conclusion

4-(1-methyl-1H-pyrazol-4-yl)aniline is more than just a chemical reagent; it is a strategically
designed building block that leverages the privileged nature of the pyrazole scaffold. Its
combination of structural rigidity, defined hydrogen bonding vectors, and synthetic versatility
makes it an exceptionally valuable tool for medicinal chemists. As demonstrated by its
successful incorporation into potent kinase inhibitors, this compound provides a robust starting
point for developing targeted therapies. Continued exploration of derivatives built upon this
core will undoubtedly fuel the discovery of novel drug candidates for cancer and other
diseases.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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